
テトリゾリン
概要
説明
Tetryzoline, also known as tetrahydrozoline, is a chemical compound widely used in over-the-counter eye drops and nasal sprays. It is primarily utilized for its vasoconstrictive properties, which help to relieve redness and congestion in the eyes and nasal passages. Tetryzoline was first patented in 1954 and has been in medical use since 1959 .
科学的研究の応用
Pharmacological Properties
Tetryzoline selectively activates alpha-1 adrenergic receptors, which are G-protein-coupled receptors that regulate vascular tone. The activation of these receptors results in vasoconstriction, alleviating symptoms associated with ocular irritation and nasal congestion .
Ophthalmic Solutions
Tetryzoline is commonly found in over-the-counter eye drops, such as Visine. Its efficacy in treating ocular redness has been well-documented through various studies:
- A study demonstrated that tetryzoline effectively reduces redness in patients suffering from minor eye irritations .
- A combination formulation with antazoline has shown improved outcomes in managing allergic conjunctivitis .
Nasal Decongestants
In nasal formulations, tetryzoline provides symptomatic relief from nasal congestion. Its use is particularly beneficial during allergy seasons or for patients experiencing upper respiratory infections .
Analytical Methods for Tetryzoline Detection
Recent advancements have introduced novel methods for quantifying tetryzoline in biological fluids and pharmaceutical formulations:
Toxicological Cases
Several case studies highlight the potential toxic effects of tetryzoline, particularly when ingested accidentally or intentionally:
- A case involving a 76-year-old man who ingested a large quantity of Visine resulted in complete heart block and prolonged bradycardia, underscoring the systemic effects of tetryzoline .
- An 18-month-old child experienced severe symptoms after unintentional ingestion of ophthalmic drops, illustrating the risks associated with pediatric exposure to this compound .
Clinical Observations
Clinical observations have noted prolonged cardiovascular effects following ingestion, including respiratory depression and hypotension, which may persist beyond the acute phase of exposure .
作用機序
テトリゾリンは、α-アドレナリン受容体作動薬として作用することで効果を発揮します。結合膜および鼻粘膜の細動脈のα-1受容体を刺激し、血管収縮を引き起こします。この作用は、影響を受ける領域への血流を減らし、赤みと充血を軽減します。 正確な作用機序は完全に解明されていませんが、α-1アドレナリン受容体の活性化に関与すると考えられています .
6. 類似の化合物との比較
テトリゾリンは、ナファゾリン、オキシメタゾリン、キシロメタゾリンなどの他のイミダゾリン誘導体と似ています。これらの化合物もα-アドレナリン受容体作動薬として作用し、血管収縮作用を目的として使用されます。 テトリゾリンは、その特異的な化学構造と市販の目薬や鼻スプレーに広く使用されている点でユニークです。以下は、類似の化合物です。
- ナファゾリン
- オキシメタゾリン
- キシロメタゾリン
これらの各化合物には、それぞれ固有の特性と用途がありますが、α-アドレナリン受容体作動薬であるという共通の特徴を共有しています .
生化学分析
Biochemical Properties
Tetryzoline functions as an alpha-adrenergic agonist, specifically targeting the alpha-1 receptor. This interaction leads to vasoconstriction, which helps reduce redness and swelling in the eyes and nasal passages . Tetryzoline interacts with various biomolecules, including alpha-adrenergic receptors, which are proteins located on the surface of cells in the vascular smooth muscle. By binding to these receptors, tetryzoline induces a conformational change that activates intracellular signaling pathways, leading to vasoconstriction .
Cellular Effects
Tetryzoline affects various cell types, particularly those in the vascular smooth muscle and epithelial cells in the eyes and nasal passages. It influences cell function by activating alpha-adrenergic receptors, which in turn modulate cell signaling pathways involved in vasoconstriction. This results in reduced blood flow and decreased redness and swelling. Additionally, tetryzoline may impact gene expression related to inflammatory responses, further contributing to its decongestant effects .
Molecular Mechanism
At the molecular level, tetryzoline exerts its effects by binding to alpha-adrenergic receptors on the cell surface. This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways that lead to vasoconstriction. Tetryzoline’s ability to activate these receptors and pathways is crucial for its therapeutic effects in reducing redness and congestion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetryzoline can vary over time. The compound is relatively stable, but its vasoconstrictive effects may diminish with prolonged use due to receptor desensitization. Studies have shown that continuous use of tetryzoline can lead to a rebound effect, where cessation of the drug results in increased redness and swelling. This highlights the importance of using tetryzoline for short-term relief rather than long-term treatment .
Dosage Effects in Animal Models
In animal models, the effects of tetryzoline vary with different dosages. Low to moderate doses effectively reduce redness and swelling without significant adverse effects. High doses can lead to toxicity, including symptoms such as slow heart rate, respiratory depression, and low blood pressure. These findings underscore the importance of adhering to recommended dosages to avoid potential toxic effects .
Metabolic Pathways
Tetryzoline is metabolized primarily in the liver, where it undergoes biotransformation by various enzymes. The metabolic pathways involve oxidation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine. The involvement of specific enzymes, such as cytochrome P450, plays a crucial role in the metabolism of tetryzoline .
Transport and Distribution
Within cells and tissues, tetryzoline is transported and distributed through the bloodstream. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Tetryzoline’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain and eyes .
Subcellular Localization
Tetryzoline’s subcellular localization is primarily within the cell membrane, where it interacts with alpha-adrenergic receptors. This localization is essential for its activity, as it allows tetryzoline to effectively bind to its target receptors and exert its vasoconstrictive effects. Post-translational modifications, such as phosphorylation, may also play a role in directing tetryzoline to specific cellular compartments .
準備方法
合成経路および反応条件: テトリゾリンの合成には、エチレンジアミンモノトシレートと1-シアノテトラリンの反応が含まれます。反応は120〜210℃の制御された温度で1〜5時間行われます。反応後、混合物を冷却して固体を生成し、ろ過、洗浄、乾燥して粗テトリゾリンを得ます。 粗生成物は、再結晶またはpH値抽出によってさらに精製されます .
工業生産方法: テトリゾリンの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。このプロセスには、反応温度と時間を制御して、最大80.3%の高収率を達成することが含まれます。 この方法は、中間体の分離と精製を回避するため、大規模生産に適しています .
化学反応の分析
反応の種類: テトリゾリンは、次を含むさまざまな化学反応を起こします。
酸化: テトリゾリンは特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。
還元: 還元反応も起こすことができますが、これはあまり一般的ではありません。
置換: テトリゾリンは、ある官能基が別の官能基に置き換わる置換反応に関与できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: 目的の置換生成物に応じて、さまざまな試薬を使用できます。
形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はテトリゾリンのさまざまな酸化誘導体の形成につながる可能性があります .
4. 科学研究への応用
テトリゾリンは、次を含む幅広い科学研究用途があります。
化学: さまざまな化学反応や研究において試薬として使用されています。
生物学: テトリゾリンは、特に血管収縮作用を含む生物系への影響について研究されています。
医学: 赤みと充血を軽減するために、目薬や鼻スプレーに広く使用されています。また、他の医療状態の治療における潜在的な用途についても研究されています。
類似化合物との比較
Tetryzoline is similar to other imidazoline derivatives, such as naphazoline, oxymetazoline, and xylometazoline. These compounds also act as alpha-adrenergic receptor agonists and are used for their vasoconstrictive properties. tetryzoline is unique in its specific chemical structure and its widespread use in over-the-counter eye drops and nasal sprays. The following are some similar compounds:
- Naphazoline
- Oxymetazoline
- Xylometazoline
Each of these compounds has its own unique properties and applications, but they all share the common feature of being alpha-adrenergic receptor agonists .
生物活性
Tetryzoline, also known as tetrahydrozoline, is an alpha-adrenergic agonist primarily used in over-the-counter eye drops and nasal sprays for its vasoconstrictive properties. This article delves into the biological activity of tetryzoline, focusing on its pharmacodynamics, case studies, and research findings.
Pharmacodynamics
Tetryzoline acts predominantly as an alpha-1 adrenergic receptor agonist , leading to vasoconstriction in the conjunctival blood vessels and nasal mucosa. This mechanism alleviates symptoms associated with ocular irritation and nasal congestion. The drug also interacts with alpha-2 adrenergic receptors, contributing to its central nervous system effects, which include sedation and hypotension .
- Vasoconstriction : By stimulating alpha-1 receptors, tetryzoline reduces blood flow to inflamed tissues, thereby decreasing redness and discomfort.
- CNS Effects : Tetryzoline can cross the blood-brain barrier, affecting central adrenergic receptors that may lead to bradycardia and sedation .
Pharmacokinetics
The pharmacokinetic profile of tetryzoline reveals important insights into its biological activity:
- Absorption : Rapidly absorbed when administered orally or topically.
- Half-Life : Approximately 6 hours post-administration .
- Excretion : Primarily excreted unchanged in urine; detectable concentrations can persist for up to 24 hours after ocular administration .
Case Studies
- Cardiotoxicity Case : A notable case involved a 76-year-old man who ingested a significant amount of Visine (containing tetryzoline) leading to complete atrioventricular block. This case highlighted the severe cardiovascular effects associated with tetryzoline overdose, including hypotension and bradycardia that persisted for more than 24 hours post-ingestion .
- Chemical Submission : In another study, cases of drug-facilitated sexual assault were reported involving tetrahydrozoline. This underscores the potential misuse of tetryzoline beyond its intended therapeutic applications .
Comparative Efficacy
A comparative study evaluated the efficacy of tetryzoline against other agents like naphazoline and aluminum chloride in periodontal applications. It was found that while all three agents showed significant displacement activity, naphazoline exhibited superior efficacy with fewer adverse effects .
Agent | Efficacy | Side Effects |
---|---|---|
Tetryzoline | Moderate | Potential CNS effects |
Naphazoline | High | Fewer side effects |
Aluminum Chloride | Moderate | Variable |
Adverse Effects and Toxicity
Tetryzoline is associated with several adverse effects, particularly in cases of overdose:
- Common Effects : Drowsiness, hypotension, bradycardia.
- Toxicity Levels : The lowest published toxic dose in children is 175 mg/kg; LD50 values range from 345 mg/kg in mice to 785 mg/kg in rats. Severe reactions can include respiratory depression and prolonged cardiovascular instability following significant ingestion .
特性
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-2,4,6,12H,3,5,7-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJAVTDNIXVSPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=NCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
522-48-5 (mono-hydrochloride) | |
Record name | Tetrahydrozoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1047861 | |
Record name | Tetrahydrozoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Adrenergic receptors are G-protein-coupled receptors (GPCR) that regulate vascular tone: stimulation of alpha-1 adrenergic receptors leads to vasoconstriction. Ocular redness and nasal congestion often result from vasodilation of nasal, conjunctival, and corneal capillary blood vessels. Activation of alpha-1 adrenergic receptors have been therefore associated with a reduction of symptoms of ocular irritation and nasal congestion. Tetryzoline is a selective agonist of alpha-1 adrenergic receptors, causing vasoconstriction and alleviating ocular and nasal symptoms. | |
Record name | Tetryzoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06764 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
84-22-0, 67731-53-7 | |
Record name | (±)-Tetrahydrozoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrozoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydrozoline, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067731537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetryzoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06764 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetrahydrozoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetryzoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9U025Y077 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TETRAHYDROZOLINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7M4KML3S8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tetrahydrozoline | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7471 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>250 | |
Record name | Tetryzoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06764 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetryzoline exert its effects?
A1: Tetryzoline hydrochloride (TZH) is an imidazoline derivative classified as an alpha-adrenergic agonist (sympathomimetic). It primarily acts on alpha-adrenergic receptors found on blood vessels in the conjunctiva. [] Upon binding to these receptors, TZH mimics the action of norepinephrine, leading to vasoconstriction, reducing blood flow and subsequently alleviating redness. [, , ]
Q2: Beyond its vasoconstrictive effect, does Tetryzoline influence other physiological processes?
A2: Yes, Tetryzoline's interaction with alpha-adrenergic receptors can also impact heart rate and blood pressure. Studies in rats have shown that intravenous administration of Tetryzoline leads to a dose-dependent decrease in both heart rate and blood pressure, likely due to its interaction with central alpha-adrenoceptors. [] Additionally, Tetryzoline has been shown to have an inhibitory effect on human blood platelet aggregation. [, ]
Q3: What is the molecular formula and weight of Tetryzoline?
A3: Tetryzoline hydrochloride has the molecular formula C13H16N2·HCl and a molecular weight of 236.74 g/mol. [, , ]
Q4: Are there any characteristic spectroscopic data available for Tetryzoline?
A4: While specific spectroscopic data isn't detailed in the provided research, analytical techniques like high-performance thin layer chromatography (HPTLC) with densitometric analysis at 216 nm, and various spectrophotometric methods have been employed for Tetryzoline identification and quantification. [, , , ]
Q5: How stable is Tetryzoline in ophthalmic solutions?
A5: Tetryzoline hydrochloride, like many drugs, can undergo degradation under various conditions, potentially impacting its efficacy and safety. Studies have evaluated its stability in ophthalmic solutions under stress conditions like acid/alkali hydrolysis, oxidation, dry heat, and photodegradation. [, ] These studies found that Tetryzoline is susceptible to degradation to varying extents depending on the specific condition. [, ]
Q6: How can the stability of Tetryzoline in formulations be improved?
A6: Several strategies are employed to enhance the stability of Tetryzoline in pharmaceutical formulations:
- Antioxidants: Incorporating antioxidants like disodium dihydrogen ethylenediaminetetraacetate or butylhydroxytoluene in eye drops can prevent oxidative degradation. []
- Buffer Systems: Utilizing appropriate buffer systems, such as borate-acetate or phosphate buffers, helps maintain the pH and stabilize Tetryzoline against hydrolysis. []
- Preservatives: Adding preservatives like benzalkonium chloride to multi-dose eye drops prevents microbial growth that could degrade Tetryzoline. [, , ]
- Packaging: Proper packaging, often utilizing single-dose containers, minimizes exposure to light, air, and potential contaminants, thus enhancing stability. []
Q7: What analytical techniques are used to quantify Tetryzoline in various matrices?
A7: Various analytical methods have been developed and validated for Tetryzoline determination. Some of the commonly employed techniques include:
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase ion-pair mode, allows for the separation and quantification of Tetryzoline, even in the presence of its degradation products. []
- Ultra-Performance Liquid Chromatography (UPLC): UPLC offers improved resolution and shorter run times compared to traditional HPLC, enabling efficient analysis of Tetryzoline in complex matrices like pharmaceutical formulations and biological fluids. [, ]
- Thin-Layer Chromatography (TLC): TLC combined with densitometry allows for simple and cost-effective quantification of Tetryzoline, particularly useful for routine analysis and stability studies. [, , ]
- Spectrophotometry: Various spectrophotometric methods, including derivative spectrophotometry and those based on manipulating ratio spectra, offer alternative approaches for quantifying Tetryzoline in multi-component formulations. [, ]
Q8: Is Tetryzoline safe for long-term use?
A8: While generally safe for short-term use, prolonged or excessive use of Tetryzoline can lead to adverse effects. Chronic use can cause rebound congestion, where the blood vessels become less responsive to Tetryzoline, necessitating increasingly frequent applications. [] Additionally, it can lead to conjunctival alterations, such as epithelial xerosis and keratinization, potentially causing dry eye symptoms. []
Q9: Are there any concerns regarding the systemic toxicity of Tetryzoline?
A9: While Tetryzoline is primarily intended for topical application, accidental ingestion, particularly in children, is a concern. Studies have highlighted cases of systemic toxicity in infants following intranasal administration of Tetryzoline drops. [] Although rare, these incidents emphasize the importance of safe storage and handling of Tetryzoline-containing products.
Q10: What are the typical applications of Tetryzoline in clinical settings?
A11: Tetryzoline is commonly incorporated into ophthalmic formulations intended for the relief of redness and irritation associated with allergic conjunctivitis. [, , ] It is often found in combination with other active ingredients like antihistamines (e.g., antazoline) or corticosteroids (e.g., fluorometholone) for enhanced therapeutic effects. [, , ]
Q11: Are there any specific patient populations where Tetryzoline use should be approached with caution?
A11: Caution is advised when administering Tetryzoline to patients with certain pre-existing medical conditions, including:
- Narrow-angle glaucoma: Tetryzoline's mydriatic effects (pupil dilation) can exacerbate this condition. []
- Cardiovascular disease: Its systemic absorption can potentially impact heart rate and blood pressure in susceptible individuals. [, ]
- Hyperthyroidism: Tetryzoline might worsen symptoms in individuals with hyperthyroidism due to its sympathomimetic effects. []
Q12: Are there any known drug interactions associated with Tetryzoline?
A13: While specific drug interactions with Tetryzoline are not extensively documented in the provided research, it's crucial to consider potential interactions, especially when used concomitantly with other ophthalmic or systemic medications. [] Consulting with a healthcare professional is always advisable to assess potential risks.
Q13: What is known about the metabolism and excretion of Tetryzoline?
A13: Information regarding the specific metabolic pathways and excretion routes of Tetryzoline is limited within the provided research. Further investigation is necessary to fully elucidate its pharmacokinetic profile.
Q14: What are some current research areas related to Tetryzoline?
A14: Ongoing research on Tetryzoline focuses on several aspects:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。